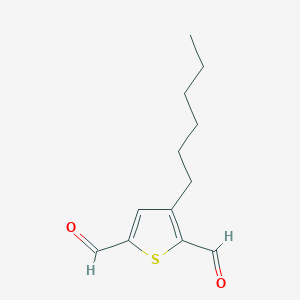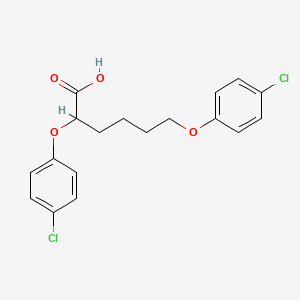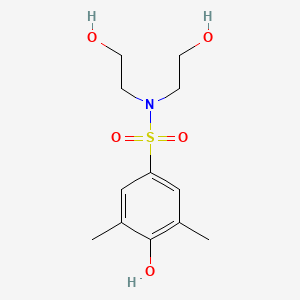
N~1~,N~2~-Dimethyl-N~1~,N~2~-bis(sulfanyl)ethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~,N~2~-Dimethyl-N~1~,N~2~-bis(sulfanyl)ethane-1,2-diamine is an organic compound characterized by the presence of two methyl groups and two sulfanyl groups attached to an ethane-1,2-diamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~2~-Dimethyl-N~1~,N~2~-bis(sulfanyl)ethane-1,2-diamine typically involves the reaction of ethane-1,2-diamine with methylating agents and thiolating agents under controlled conditions. One common method involves the use of dimethyl sulfate as the methylating agent and hydrogen sulfide as the thiolating agent. The reaction is carried out in an inert atmosphere to prevent oxidation and at a temperature range of 50-70°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts such as palladium or nickel can enhance the reaction rate and selectivity. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N~1~,N~2~-Dimethyl-N~1~,N~2~-bis(sulfanyl)ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The methyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride can facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Alkylated or arylated derivatives.
Scientific Research Applications
N~1~,N~2~-Dimethyl-N~1~,N~2~-bis(sulfanyl)ethane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as a chelating agent in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of polymers and as a stabilizer in various industrial processes.
Mechanism of Action
The mechanism of action of N1,N~2~-Dimethyl-N~1~,N~2~-bis(sulfanyl)ethane-1,2-diamine involves its ability to form stable complexes with metal ions. This chelation process can inhibit the activity of metal-dependent enzymes or facilitate the transport of metal ions in biological systems. The compound’s sulfanyl groups can also interact with thiol-containing proteins, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
N,N’-Dimethylethylenediamine: Similar structure but lacks sulfanyl groups.
N,N,N’,N’-Tetramethylethylenediamine: Contains additional methyl groups but no sulfanyl groups.
N,N’-Dimethylcyclohexane-1,2-diamine: Contains a cyclohexane ring instead of an ethane backbone.
Uniqueness
N~1~,N~2~-Dimethyl-N~1~,N~2~-bis(sulfanyl)ethane-1,2-diamine is unique due to the presence of both methyl and sulfanyl groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for versatile interactions in both chemical and biological systems, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
135886-78-1 |
|---|---|
Molecular Formula |
C4H12N2S2 |
Molecular Weight |
152.3 g/mol |
IUPAC Name |
N-methyl-N-[2-[methyl(sulfanyl)amino]ethyl]thiohydroxylamine |
InChI |
InChI=1S/C4H12N2S2/c1-5(7)3-4-6(2)8/h7-8H,3-4H2,1-2H3 |
InChI Key |
QVWZQLVTPYEOTR-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCN(C)S)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,1',1''-(Ethane-1,1,1-triyl)tris{4-[2-(ethenyloxy)ethoxy]benzene}](/img/structure/B14274619.png)

![2-[(2S,9S,12S)-12-methoxy-8,8,9-trimethyl-10,11,13-trioxatricyclo[7.2.2.01,6]tridecan-2-yl]ethanol](/img/structure/B14274647.png)
![(2-Azabicyclo[2.2.1]hept-5-en-2-yl)(phenyl)methanone](/img/structure/B14274663.png)

![Tributyl{[3-(furan-2-yl)acryloyl]oxy}stannane](/img/structure/B14274682.png)

![Oxo[(2,2',4,6,6'-penta-tert-butyl-4'-ethynyl[1,1'-biphenyl]-3-yl)oxy]acetate](/img/structure/B14274686.png)





